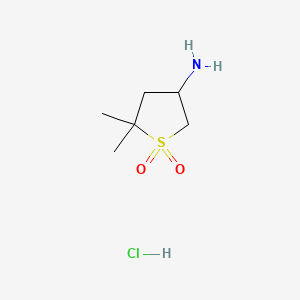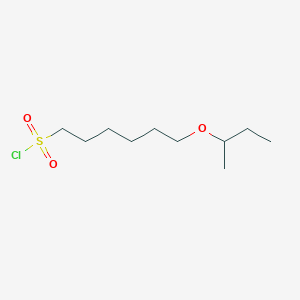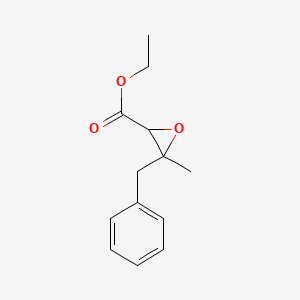
Ethyl 3-benzyl-3-methyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-benzyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C13H16O3. It is a member of the oxirane family, which is characterized by a three-membered epoxide ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzyl-3-methyloxirane-2-carboxylate typically involves the reaction of benzyl bromide with ethyl 3-methyl-2-oxiranylcarboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-benzyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the ester group to an alcohol
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, sodium methoxide, and primary amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions
Major Products Formed
Nucleophilic Substitution: Produces β-hydroxy esters or amines.
Oxidation: Yields diols.
Reduction: Results in primary alcohols
Aplicaciones Científicas De Investigación
Ethyl 3-benzyl-3-methyloxirane-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the preparation of polymers and resins
Mecanismo De Acción
The mechanism of action of ethyl 3-benzyl-3-methyloxirane-2-carboxylate primarily involves the reactivity of the epoxide ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can form various functionalized products, which can interact with biological targets or be further modified for specific applications .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-methyloxirane-2-carboxylate: Lacks the benzyl group, making it less hydrophobic.
Benzyl 3-methyloxirane-2-carboxylate: Similar structure but with different ester groups.
3-Benzyl-3-methyloxirane-2-carboxylic acid: The carboxylic acid analog of the ester
Uniqueness
Ethyl 3-benzyl-3-methyloxirane-2-carboxylate is unique due to the presence of both the benzyl and ethyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity and interactions in various chemical and biological contexts .
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
ethyl 3-benzyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-3-15-12(14)11-13(2,16-11)9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 |
Clave InChI |
GYKBQIHYDPIGSR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(O1)(C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


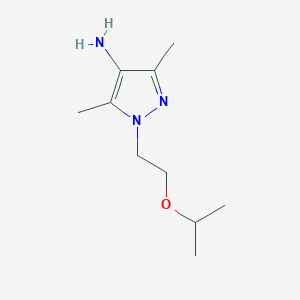
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13482341.png)
![rac-(3R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis](/img/structure/B13482357.png)


![(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13482364.png)
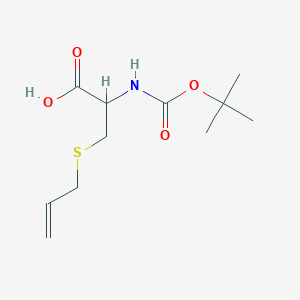
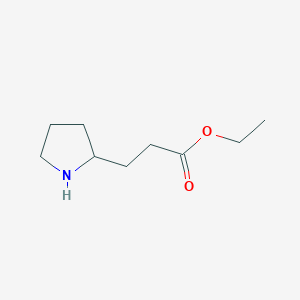
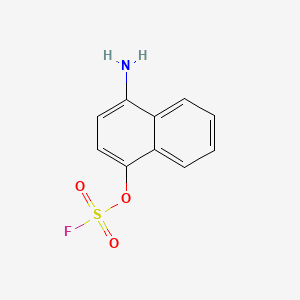
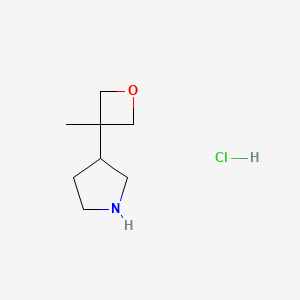
![Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate](/img/structure/B13482390.png)
